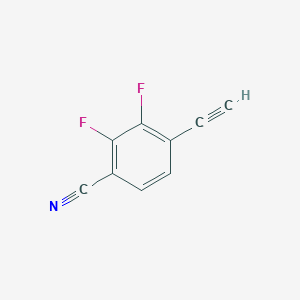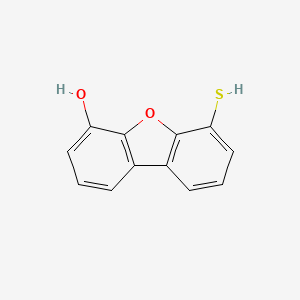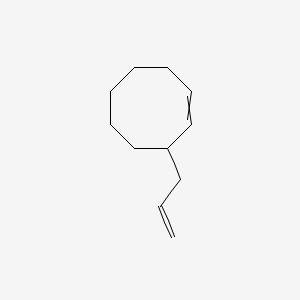
3-(2-Propenyl)cyclooctene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Prop-2-enylcyclooctene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by an eight-membered carbon ring with a prop-2-enyl group attached to it. The presence of the double bond in the prop-2-enyl group introduces a point of unsaturation, making the compound reactive and versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-enylcyclooctene can be achieved through several methods. One common approach involves the ring-closing metathesis (RCM) reaction. In this method, a suitable diene precursor undergoes a catalytic reaction in the presence of a ruthenium-based catalyst to form the eight-membered ring structure. The reaction conditions typically include an inert atmosphere, moderate temperatures, and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 3-prop-2-enylcyclooctene often employs the oligomerization of ethylene. This process involves the combination of small ethylene molecules to form larger cyclic structures. Catalysts, such as metal complexes or zeolite-based catalysts, are used to facilitate the reaction. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound .
化学反応の分析
Types of Reactions
3-Prop-2-enylcyclooctene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated cyclooctane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cyclooctane derivatives.
Substitution: Functionalized cyclooctenes with various substituents.
科学的研究の応用
作用機序
The mechanism of action of 3-prop-2-enylcyclooctene involves its reactivity with various chemical species. The double bond in the prop-2-enyl group allows the compound to participate in cycloaddition reactions, forming stable adducts with other molecules. In bioorthogonal chemistry, the compound reacts rapidly with tetrazines, forming stable covalent bonds that enable the labeling and visualization of biomolecules in complex biological environments .
類似化合物との比較
Similar Compounds
Cyclooctene: A simpler cycloalkene with an eight-membered ring and a single double bond.
Cyclohexene: A six-membered ring with a double bond, commonly used in organic synthesis.
Cyclopentene: A five-membered ring with a double bond, known for its reactivity in various chemical reactions.
Uniqueness
3-Prop-2-enylcyclooctene is unique due to the presence of the prop-2-enyl group, which introduces additional reactivity and versatility compared to simpler cycloalkenes. This compound’s ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
61141-59-1 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
3-prop-2-enylcyclooctene |
InChI |
InChI=1S/C11H18/c1-2-8-11-9-6-4-3-5-7-10-11/h2,6,9,11H,1,3-5,7-8,10H2 |
InChIキー |
YTFPTYCWQUMJBX-UHFFFAOYSA-N |
正規SMILES |
C=CCC1CCCCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)

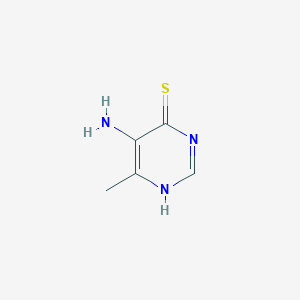
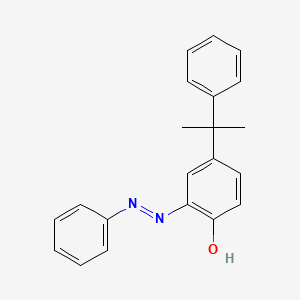
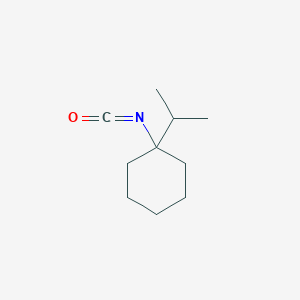

![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)
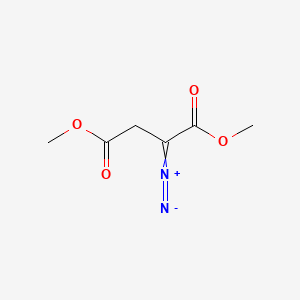
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
